ZYF0033

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

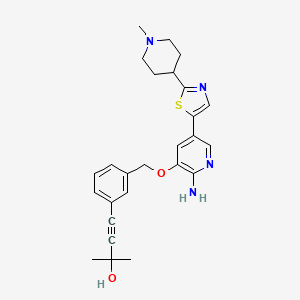

4-[3-[[2-amino-5-[2-(1-methylpiperidin-4-yl)-1,3-thiazol-5-yl]pyridin-3-yl]oxymethyl]phenyl]-2-methylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2S/c1-26(2,31)10-7-18-5-4-6-19(13-18)17-32-22-14-21(15-28-24(22)27)23-16-29-25(33-23)20-8-11-30(3)12-9-20/h4-6,13-16,20,31H,8-9,11-12,17H2,1-3H3,(H2,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNWUKRWOQERPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of ZYF0033, a Hypothetical HPK1 Inhibitor, in T Cells

An in-depth search has revealed no publicly available information regarding a specific therapeutic agent designated "ZYF0033." Therefore, this document serves as an illustrative technical guide for a hypothetical small molecule inhibitor, herein referred to as this compound, targeting Hematopoietic Progenitor Kinase 1 (HPK1). The mechanisms, data, and protocols presented are based on established principles of T cell immunology and the known function of HPK1 as a negative regulator of T cell activation, as informed by the scientific literature.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the mechanism of action, experimental validation, and signaling pathways affected by this compound, a theoretical selective inhibitor of HPK1, in the context of T cell function.

Introduction to the Target: Hematopoietic Progenitor Kinase 1 (HPK1)

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a crucial negative regulator of T cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adapter proteins, such as SLP-76, leading to their ubiquitination and proteasomal degradation.[2] This action attenuates the downstream signaling cascades that are essential for T cell activation, proliferation, and effector functions.[1] Consequently, inhibition of HPK1 is being explored as a therapeutic strategy to enhance anti-tumor T cell responses.

This compound: A Hypothetical HPK1 Inhibitor

This compound is a theoretical, potent, and selective small molecule inhibitor designed to target the kinase activity of HPK1. By blocking HPK1, this compound is hypothesized to remove the intrinsic brake on T cell activation, thereby augmenting T cell-mediated immune responses.

Mechanism of Action in T Cells

The primary mechanism of action of this compound is the enhancement of T cell activation and function through the inhibition of HPK1. Upon TCR stimulation in the presence of this compound, the negative regulatory signal from HPK1 is abrogated. This leads to a more sustained and robust downstream signaling cascade, resulting in enhanced T cell proliferation, increased cytokine production, and greater cytotoxic potential.

Impact on T Cell Receptor Signaling

TCR engagement initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Lck, and the subsequent recruitment and activation of ZAP-70. ZAP-70 then phosphorylates adaptor proteins like LAT and SLP-76, which form a scaffold for downstream signaling molecules. HPK1 negatively regulates this pathway by phosphorylating SLP-76 at Ser376, which marks it for degradation. This compound, by inhibiting HPK1, would prevent SLP-76 degradation, leading to amplified and sustained signaling through pathways such as the PLCγ1-Ca2+-NFAT and Ras-MAPK pathways, ultimately promoting the transcription of genes involved in T cell activation and effector function.

Quantitative Data

The following tables summarize hypothetical, yet plausible, data for this compound based on expected outcomes for an HPK1 inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) |

|---|---|

| HPK1 | 5.2 |

| Lck | > 10,000 |

| ZAP-70 | > 10,000 |

| ITK | > 10,000 |

| ERK1 | > 10,000 |

Table 2: Effect of this compound on Cytokine Secretion from Activated Human CD8+ T Cells

| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | Fold Increase |

|---|---|---|---|

| IL-2 | 350 ± 45 | 1250 ± 120 | 3.6 |

| IFN-γ | 800 ± 90 | 2800 ± 250 | 3.5 |

| TNF-α | 650 ± 70 | 2100 ± 190 | 3.2 |

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Human CD8+ T Cell Proliferation

| Treatment | % Proliferated Cells (CFSE Low) |

|---|---|

| Unstimulated | < 2% |

| Anti-CD3/CD28 (Vehicle) | 45% ± 5% |

| Anti-CD3/CD28 + this compound (1 µM) | 75% ± 8% |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of this compound are provided below.

In Vitro HPK1 Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HPK1.

-

Methodology:

-

Recombinant human HPK1 enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.

-

This compound is added in a series of dilutions.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

-

The amount of phosphorylated substrate is quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

T Cell Activation and Cytokine Release Assay

-

Objective: To measure the effect of this compound on the production of key cytokines by activated T cells.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD8+ T cells are then purified using magnetic-activated cell sorting (MACS).

-

T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate the TCR.

-

Cells are treated with this compound or a vehicle control (e.g., DMSO).

-

After 48-72 hours of incubation, the supernatant is collected.

-

Cytokine concentrations (IL-2, IFN-γ, TNF-α) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay.

-

T Cell Proliferation Assay

-

Objective: To assess the impact of this compound on the proliferation of T cells following activation.

-

Methodology:

-

Purified CD8+ T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

-

CFSE-labeled cells are stimulated with anti-CD3/CD28 antibodies in the presence of this compound or a vehicle control.

-

After 72-96 hours, cells are harvested.

-

The dilution of CFSE, which is halved with each cell division, is measured by flow cytometry.

-

The percentage of proliferated cells is determined by gating on the CFSE-low population.

-

Conclusion

The hypothetical HPK1 inhibitor, this compound, is posited to enhance T cell-mediated immunity by blocking a key negative regulatory pathway. The described mechanism of action, supported by representative data and standard experimental protocols, provides a comprehensive framework for the preclinical evaluation of such a therapeutic agent. By augmenting T cell proliferation and cytokine production, this compound represents a promising, albeit theoretical, candidate for cancer immunotherapy. Further in vivo studies in preclinical tumor models would be the necessary next step to validate this therapeutic concept.

References

ZYF0033: A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Novel HPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZYF0033, also identified as HPK1-IN-22, has emerged as a potent and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a critical negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical findings related to this compound. It includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, this guide consolidates the current scientific knowledge to support further research and development efforts.

Introduction to this compound

This compound is a selective inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] As a negative regulator of immune signaling, HPK1 attenuates T-cell activation and function.[3] By inhibiting HPK1, this compound promotes anti-cancer immune responses, making it a promising candidate for cancer immunotherapy.[1][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound (HPK1-IN-22) | |

| CAS Number | 2380300-79-6 | |

| Molecular Formula | C₂₆H₃₀N₄O₂S | |

| Molecular Weight | 462.61 g/mol | |

| Biological Target | Hematopoietic Progenitor Kinase 1 (HPK1) |

Discovery and Synthesis

This compound was identified as a potent aminopyridine-based inhibitor of HPK1. While specific details of the initial screening and lead optimization process are not extensively published, related research on similar chemical scaffolds provides insights into the structure-activity relationships that likely guided its discovery.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, it is known that this compound can be used as a precursor for the synthesis of PROTAC (Proteolysis-Targeting Chimera) degraders, such as SS47, by linking it to a ligand for an E3 ligase like Cereblon (CRBN). The synthesis of related quinazoline-2,5-diamine derivatives as HPK1 inhibitors has been described and involves multi-step reactions including intermediates preparation and final product synthesis.

Mechanism of Action and Signaling Pathway

HPK1 negatively regulates T-cell receptor (TCR) signaling. Upon TCR stimulation, HPK1 is activated and phosphorylates the Src homology 2 (SH2) domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the TCR signalosome, ultimately dampening the T-cell response. This compound exerts its therapeutic effect by inhibiting the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and sustaining T-cell activation.

Preclinical Data

In Vitro Activity

This compound is a highly potent inhibitor of HPK1.

Table 2: In Vitro Potency of this compound

| Assay | IC₅₀ | Description | Reference |

| HPK1 Kinase Assay (MBP phosphorylation) | < 10 nM | Inhibition of myelin basic protein phosphorylation. | |

| HPK1 Enzyme Inhibition (in vitro) | > 100 nM | Inhibition of HPK1 enzyme activity at 100nM was 46.5% | |

| SLP-76 Phosphorylation in T-cells (Ser376) | - | Reduces phosphorylation at 100 nM concentration. |

In Vivo Efficacy in a Syngeneic Mouse Model

This compound has demonstrated significant anti-tumor efficacy in the 4T1 syngeneic mouse model of breast cancer.

Table 3: Summary of In Vivo Efficacy of this compound in 4T1 Mouse Model

| Parameter | Observation | Reference |

| Tumor Growth Inhibition | This compound inhibits tumor growth. | |

| Immune Cell Infiltration | - Increased intratumoral infiltration of Dendritic Cells (DCs) and Natural Killer (NK) cells. - Increased infiltration of CD107a⁺CD8⁺ T cells. - Reduced infiltration of PD-1⁺CD8⁺, TIM-3⁺CD8⁺, and LAG3⁺CD8⁺ T cells. | |

| Maximum Tolerated Dose (MTD) | > 50 mg/kg (daily, p.o.) |

Experimental Protocols

In Vitro HPK1 Kinase Assay (MBP Phosphorylation)

This protocol is a generalized procedure based on assays for other HPK1 inhibitors.

-

Reagents and Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP (with [γ-³³P]ATP for radiometric detection or cold ATP for luminescence-based assays)

-

Kinase assay buffer

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Luminometer or scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the HPK1 enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of MBP and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the signal (luminescence or radioactivity) to determine the extent of MBP phosphorylation.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.

-

Cellular SLP-76 Phosphorylation Assay

This protocol is based on established methods for evaluating HPK1 inhibitors in a cellular context.

-

Reagents and Materials:

-

Jurkat T-cells or primary human T-cells

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3/CD28 antibodies (for T-cell stimulation)

-

This compound (dissolved in DMSO)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-GAPDH)

-

Western blot or ELISA reagents

-

-

Procedure:

-

Culture T-cells and pre-incubate with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes.

-

Lyse the cells and determine the protein concentration.

-

Analyze the levels of phosphorylated and total SLP-76 using Western blotting or a specific ELISA kit.

-

Quantify the reduction in SLP-76 phosphorylation relative to the vehicle-treated control.

-

In Vivo 4T1 Syngeneic Mouse Model Study

This is a representative protocol for evaluating the in vivo efficacy of this compound.

-

Animals and Tumor Implantation:

-

Female BALB/c mice.

-

Inject 4T1 breast cancer cells into the mammary fat pad.

-

-

Treatment:

-

Once tumors are palpable, randomize mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

-

Efficacy and Pharmacodynamic Assessments:

-

Measure tumor volume regularly (e.g., every 2-3 days).

-

At the end of the study, excise tumors for immunophenotyping.

-

Isolate tumor-infiltrating lymphocytes (TILs) and analyze immune cell populations (DCs, NK cells, CD8⁺ T-cell subsets) by flow cytometry.

-

References

ZYF0033 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZYF0033, also known as HPK1-IN-22, is a potent and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[1][2][3][4] As an inhibitor of a key immune checkpoint, this compound has demonstrated the potential to enhance anti-tumor immune responses, making it a significant compound of interest in the field of immuno-oncology.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its biological effects, and the experimental protocols used for its characterization.

While detailed structure-activity relationship data for a series of this compound analogues is not extensively available in the public domain, this guide summarizes the known biological activity of this compound and provides context by discussing the SAR of other classes of HPK1 inhibitors.

Core Compound Profile: this compound

This compound is a highly potent inhibitor of HPK1 with an IC50 value of less than 10 nM, as determined by the phosphorylation inhibition of Myelin Basic Protein (MBP). Its inhibitory action on HPK1 leads to a cascade of downstream effects that ultimately bolster the immune response against cancer cells.

| Compound | Target | IC50 (MBP Phosphorylation Inhibition) | Key Biological Effects |

| This compound | HPK1 (MAP4K1) | < 10 nM | - Reduces phosphorylation of SLP76 at serine 376- Promotes anti-cancer immune responses- Increases proliferation of CD4+ and CD8+ T cells- Enhances IFN-γ secretion- Inhibits tumor growth in vivo |

Mechanism of Action and Signaling Pathway

HPK1 is a crucial negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event initiates a negative feedback loop, leading to the ubiquitination and degradation of SLP-76, which dampens the T-cell response. This compound, by inhibiting HPK1, blocks this phosphorylation, thereby sustaining TCR signaling and enhancing T-cell effector functions.

Experimental Protocols

The characterization of this compound and other HPK1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, mechanism of action, and functional effects on immune cells.

HPK1 Biochemical Kinase Assay

This assay directly measures the inhibitory activity of a compound on the HPK1 enzyme.

-

Objective: To determine the in vitro IC50 of this compound against recombinant human HPK1.

-

Methodology:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Serially dilute this compound in DMSO, followed by a further dilution in the reaction buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add a mixture containing the HPK1 substrate (e.g., myelin basic protein or a specific peptide) and ATP (often radiolabeled [γ-³³P]ATP) to each well.

-

Initiate the kinase reaction by adding recombinant human HPK1 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring incorporated radioactivity using a scintillation counter. Alternatively, luminescence-based ADP detection assays (e.g., ADP-Glo™) can be used.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

-

SLP76 Phosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of the compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP76.

-

Objective: To measure the EC50 of this compound for the inhibition of SLP76 phosphorylation in T-cells (e.g., Jurkat cells or primary T-cells).

-

Methodology:

-

Culture Jurkat T-cells or primary human T-cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., Dynabeads) for 30 minutes to induce TCR signaling and HPK1 activation.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for phospho-SLP76 (Ser376).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SLP76 or a housekeeping protein like GAPDH.

-

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the effect of HPK1 inhibition on the proliferative capacity of T-cells.

-

Objective: To determine the effect of this compound on T-cell proliferation.

-

Methodology:

-

Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

-

Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

-

Culture the CFSE-labeled T-cells in the presence of various concentrations of this compound or vehicle control.

-

Stimulate the cells with anti-CD3/CD28 antibodies or other mitogens.

-

Incubate the cells for 3-5 days to allow for proliferation.

-

Analyze the cells by flow cytometry. The sequential dilution of CFSE fluorescence is used to identify distinct generations of proliferating cells.

-

IFN-γ Secretion Assay

This assay quantifies the production of the pro-inflammatory cytokine IFN-γ by activated T-cells, a key indicator of their effector function.

-

Objective: To measure the effect of this compound on IFN-γ secretion from T-cells.

-

Methodology:

-

Isolate and culture primary T-cells or PBMCs.

-

Pre-treat the cells with a serial dilution of this compound or vehicle control for 2 hours.

-

Stimulate the T-cells with anti-CD3/CD28 antibodies for 24-72 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-γ in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Plot the IFN-γ concentration against the inhibitor concentration to determine the EC50 value for the enhancement of IFN-γ production.

-

Experimental and Logical Workflows

The evaluation of a potential HPK1 inhibitor like this compound follows a logical progression from initial biochemical screening to cell-based functional assays.

Conclusion

This compound is a potent inhibitor of HPK1 that demonstrates significant potential in enhancing anti-tumor immunity. Its mechanism of action, centered on the blockade of SLP76 phosphorylation, leads to increased T-cell proliferation and cytokine secretion. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other novel HPK1 inhibitors. While a detailed SAR for the this compound scaffold is not yet publicly available, the compound serves as a valuable tool for elucidating the therapeutic potential of HPK1 inhibition in immuno-oncology. Further research into analogues of this compound will be critical in optimizing potency, selectivity, and pharmacokinetic properties for potential clinical development.

References

An In-depth Technical Guide to the HPK1 Signaling Pathway and the Role of ZYF0033

Disclaimer: ZYF0033 is a specific research compound, also known as HPK1-IN-22. The information presented here is for research and drug development professionals and is based on publicly available preclinical data.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently dampens the downstream signaling cascade, leading to attenuated T-cell activation, proliferation, and cytokine production.[3][4] This immunosuppressive role makes HPK1 a compelling therapeutic target in immuno-oncology.[5] Pharmacological inhibition of HPK1 is hypothesized to reinvigorate the anti-tumor immune response by "releasing the brakes" on T-cells.

This compound is an orally active, potent, and selective small-molecule inhibitor of HPK1. Preclinical studies demonstrate its ability to enhance anti-tumor immunity by blocking the immunosuppressive functions of HPK1. This guide provides a detailed overview of the HPK1 signaling pathway, the mechanism of action of this compound, and relevant preclinical data and experimental methodologies.

Core Concepts: The HPK1 Signaling Pathway

HPK1 acts as a crucial checkpoint downstream of the T-cell receptor. Its activation leads to the dampening of essential signaling pathways required for a robust immune response.

Key steps in the HPK1 signaling cascade:

-

T-Cell Receptor (TCR) Activation: Antigen presentation to the TCR initiates the formation of a signaling complex involving various adaptor proteins.

-

HPK1 Recruitment and Activation: HPK1 is recruited to this signaling complex.

-

SLP-76 Phosphorylation and Degradation: Activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event creates a binding site for the 14-3-3 protein, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.

-

Attenuation of Downstream Signaling: The degradation of SLP-76 destabilizes the TCR signaling complex, thereby weakening downstream pathways, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).

-

Reduced T-Cell Function: The overall effect is a reduction in T-cell activation, proliferation, and the production of effector cytokines such as IL-2 and IFN-γ.

Mechanism of Action of this compound:

This compound is an ATP-competitive inhibitor of HPK1. By binding to the ATP-binding pocket of the HPK1 kinase domain, it prevents the phosphorylation of its downstream substrates, most notably SLP-76. This inhibition effectively removes the negative regulatory signal of HPK1, leading to a more sustained and robust T-cell activation upon TCR stimulation.

Below is a diagram illustrating the HPK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| Biochemical IC50 | < 10 nM | Inhibition of HPK1 kinase activity based on the phosphorylation of Myelin Basic Protein (MBP). |

| Cellular Activity | 100 nM | Concentration at which this compound reduces the phosphorylation of SLP-76 at Serine 376 in cellular assays. |

Table 2: In Vivo Effects of this compound in a 4T-1 Syngeneic Mouse Model

| Parameter | Effect | Description |

| Tumor Growth | Inhibition | This compound treatment leads to the inhibition of tumor growth. |

| Intratumoral DCs & NK Cells | Increased Infiltration | Increased presence of Dendritic Cells and Natural Killer cells within the tumor microenvironment. |

| Intratumoral CD107a+CD8+ T Cells | Increased Infiltration | Increased infiltration of degranulating, cytotoxic CD8+ T-cells. |

| Intratumoral Regulatory T Cells | Decreased Infiltration | Reduction in the number of immunosuppressive regulatory T-cells. |

| Intratumoral Exhausted T Cells | Decreased Infiltration | Decreased infiltration of PD-1+, TIM-3+, and LAG-3+ CD8+ T-cells. |

| T-Cell Proliferation | Increased | This compound significantly increased the proliferation of both CD4+ and CD8+ T-cells. |

| IFN-γ Secretion | Increased | Enhanced secretion of IFN-γ in bone-marrow-derived dendritic cells. |

| Maximum Tolerated Dose | > 50 mg/kg (daily) | The maximum tolerated daily oral dose exceeds 50 mg/kg. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize HPK1 inhibitors like this compound.

1. Biochemical HPK1 Kinase Assay (e.g., TR-FRET)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HPK1 kinase activity.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by HPK1. Inhibition of HPK1 reduces the phosphorylation, leading to a decrease in the FRET signal.

-

Materials: Recombinant human HPK1 enzyme, ATP, biotinylated substrate peptide (e.g., a peptide containing the SLP-76 phosphorylation site), Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

-

Method:

-

Add HPK1 enzyme to a 384-well assay plate.

-

Add serial dilutions of the test compound (e.g., this compound) and incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection mix containing EDTA, the Europium-labeled anti-phospho-substrate antibody, and SA-APC.

-

Incubate for a final period (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

-

Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

-

2. Cellular p-SLP-76 (Ser376) Assay (e.g., Western Blot or Flow Cytometry)

-

Objective: To confirm the on-target effect of the HPK1 inhibitor in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

-

Principle: T-cells are treated with the inhibitor and then stimulated to activate the TCR pathway. The level of phosphorylated SLP-76 is then quantified.

-

Materials: Human or murine T-cells (e.g., primary human T-cells or Jurkat cells), TCR-stimulating antibodies (e.g., anti-CD3/anti-CD28), test compound, lysis buffer (for Western Blot), fixation/permeabilization buffers (for flow cytometry), and an antibody specific for p-SLP-76 (Ser376).

-

Method (Flow Cytometry):

-

Culture T-cells and pre-incubate with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-10 minutes) to induce SLP-76 phosphorylation.

-

Fix the cells immediately with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells using a permeabilization buffer (e.g., methanol-based).

-

Stain the cells with a fluorescently-conjugated antibody against p-SLP-76 (Ser376).

-

Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the p-SLP-76 signal.

-

Plot the MFI against the compound concentration to determine the EC50 for p-SLP-76 inhibition.

-

3. In Vivo Syngeneic Mouse Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor as a monotherapy or in combination with other immunotherapies.

-

Principle: A murine cancer cell line is implanted into immunocompetent mice of the same genetic background. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

-

Materials: Syngeneic mouse strain (e.g., BALB/c), a compatible tumor cell line (e.g., 4T-1 for BALB/c mice), test compound formulation for oral gavage, and calipers for tumor measurement.

-

Method:

-

Inject a known number of tumor cells (e.g., 1x10^6 4T-1 cells) subcutaneously into the flank of the mice.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

-

Administer the treatment (e.g., daily oral gavage) for a defined period.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry to analyze immune cell infiltration).

-

Plot the mean tumor volume over time for each group to assess treatment efficacy.

-

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an HPK1 inhibitor.

Conclusion

HPK1 is a well-validated target for cancer immunotherapy, and inhibitors like this compound hold significant promise. By blocking the negative regulation of T-cell signaling, this compound can enhance multiple facets of the anti-tumor immune response. The preclinical data for this compound demonstrates potent and selective inhibition of HPK1, leading to enhanced T-cell function and significant anti-tumor activity in vivo. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a novel class of immuno-oncology agents.

References

- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

The Role of Hypoxia-Inducible Factor-1α (HIF-1α) in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key characteristic of the TME in solid tumors is hypoxia, a state of low oxygen tension that arises from the rapid proliferation of cancer cells outstripping the supply of oxygen from an inadequate and often chaotic vasculature.[1][2] In response to this hypoxic stress, tumor cells activate a master transcriptional regulator, Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric protein composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).[2] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of a vast array of target genes, orchestrating a cellular response that enables tumor cells to survive and thrive in the hostile TME.[2]

This technical guide provides an in-depth exploration of the multifaceted role of HIF-1α in the TME, focusing on its core signaling pathways, its impact on key aspects of tumor biology, and the experimental methodologies used to investigate its function.

Core Concepts: HIF-1α Regulation and Signaling

The stability and activity of HIF-1α are tightly regulated by cellular oxygen levels. This regulation is primarily mediated by a class of enzymes called prolyl hydroxylases (PHDs).

HIF-1α Regulation Pathway

In the presence of sufficient oxygen (normoxia), PHDs hydroxylate specific proline residues on HIF-1α. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1α leads to its ubiquitination and subsequent degradation by the proteasome. Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen. This leads to the stabilization of HIF-1α, allowing it to accumulate, dimerize with HIF-1β, and initiate the transcription of its target genes.

References

An In-depth Technical Guide to the Downstream Signaling Targets of ZYF0033, a Novel HPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract: ZYF0033 is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell activation.[1][2][3] By targeting HPK1, this compound enhances anti-tumor immune responses, making it a promising candidate for cancer immunotherapy. This document provides a comprehensive overview of the mechanism of action of this compound, its downstream signaling targets, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Introduction to HPK1 and its Role in Immune Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[4][5] It functions as a key intracellular immune checkpoint, attenuating signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR). Upon TCR engagement, HPK1 is activated and negatively regulates T-cell activation, proliferation, and cytokine production. It does this primarily by phosphorylating key adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), which leads to the dampening of the signaling cascade. Given its role as a brake on the immune system, pharmacological inhibition of HPK1 is an attractive therapeutic strategy to enhance the body's natural anti-tumor immunity.

This compound: Mechanism of Action and Downstream Effects

This compound is an orally active, potent, and selective inhibitor of HPK1. Its primary mechanism of action is the direct blockade of the HPK1 kinase activity. This inhibition prevents the downstream phosphorylation of its substrates, most notably SLP-76 at the serine 376 residue.

The inhibition of this negative regulatory signal results in the following key downstream effects:

-

Enhanced T-Cell Signaling: By preventing the inhibitory phosphorylation of SLP-76, this compound sustains and amplifies the signaling cascade originating from the T-cell receptor.

-

Increased T-Cell Proliferation and Cytokine Production: Treatment with this compound leads to a significant increase in the proliferation of both CD4+ and CD8+ T cells and boosts the secretion of pro-inflammatory cytokines such as IFN-γ.

-

Modulation of the Tumor Microenvironment (TME): In syngeneic mouse models, this compound treatment has been shown to increase the infiltration of beneficial immune cells, including dendritic cells (DCs), natural killer (NK) cells, and activated CD8+ T cells, into the tumor.

-

Reduced Immune Suppression: this compound also decreases the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and T cells expressing exhaustion markers such as PD-1, TIM-3, and LAG-3.

Signaling Pathway Diagram

Caption: this compound inhibits HPK1, preventing the inhibitory phosphorylation of SLP-76.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound based on available data and representative values for a potent kinase inhibitor.

Table 1: In Vitro Biochemical Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type | Substrate |

|---|---|---|---|

| HPK1 (MAP4K1) | < 10 | Kinase Assay | MBP |

| Kinase X | > 1,000 | Kinase Assay | N/A |

| Kinase Y | > 1,000 | Kinase Assay | N/A |

IC50: The half maximal inhibitory concentration. Data indicates high potency and selectivity for HPK1.

Table 2: Cellular Activity of this compound

| Cell Type | Assay | Endpoint | EC50 (nM) |

|---|---|---|---|

| Human T-Cells | p-SLP-76 (S376) Inhibition | Western Blot / ELISA | 100 |

| Human CD8+ T-Cells | IFN-γ Secretion | ELISA | ~150 |

| Human CD4+ T-Cells | Proliferation (CFSE) | Flow Cytometry | ~120 |

EC50: The half maximal effective concentration. Representative data based on known downstream effects.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are standard protocols for key assays.

Protocol 1: In Vitro HPK1 Kinase Assay

Objective: To determine the IC50 of this compound against HPK1.

Materials:

-

Recombinant human HPK1 enzyme.

-

Myelin Basic Protein (MBP) as a substrate.

-

ATP solution.

-

This compound serial dilutions.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

-

Radiolabeled ATP ([γ-32P]ATP) or ADP-Glo™ Kinase Assay kit (Promega).

-

96-well plates.

Procedure (based on ADP-Glo™ Assay):

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

To a 96-well plate, add 5 µL of HPK1 enzyme and 5 µL of this compound dilution (or DMSO for control).

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a mix containing the substrate (MBP) and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Read luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to controls and fit the data to a four-parameter dose-response curve to determine the IC50.

Protocol 2: Western Blot for Phospho-SLP-76

Objective: To measure the inhibition of HPK1-mediated SLP-76 phosphorylation in T-cells.

Materials:

-

Jurkat T-cells or primary human T-cells.

-

RPMI-1640 medium with 10% FBS.

-

Anti-CD3/CD28 antibodies for T-cell stimulation.

-

This compound.

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-p-SLP-76 (Ser376), anti-total SLP-76, anti-GAPDH.

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescence substrate.

Procedure:

-

Culture T-cells and starve overnight in low-serum media.

-

Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 5 µM) for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies for 15 minutes.

-

Immediately wash cells with ice-cold PBS and lyse them on ice for 30 minutes.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary anti-p-SLP-76 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Visualize bands using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane for total SLP-76 and GAPDH as loading controls.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on p-SLP-76 in T-cells.

Conclusion and Future Directions

This compound is a potent HPK1 inhibitor that effectively reverses the negative regulation of T-cell signaling. Its ability to decrease the phosphorylation of the key downstream target SLP-76 translates into enhanced anti-tumor immune responses in preclinical models. The data strongly support the continued investigation of this compound as a novel immunotherapy agent.

Future research should focus on:

-

Comprehensive kinome profiling to confirm selectivity.

-

In vivo pharmacodynamic studies to correlate dose with target engagement (p-SLP-76 inhibition) in tumors.

-

Evaluation of this compound in combination with other immunotherapies, such as PD-1 checkpoint inhibitors, where it may act synergistically.

-

Translational studies using patient-derived samples to confirm activity in human tumors.

References

- 1. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | HPK1-IN-22 [medchemleader.com]

- 4. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

ZYF0033: A Technical Guide to Overcoming T Cell Exhaustion Through HPK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T cell exhaustion is a significant barrier to effective cancer immunotherapy, characterized by the progressive loss of T cell function in the tumor microenvironment. A key intracellular negative regulator of T cell activation, Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a promising therapeutic target to counteract this phenomenon. ZYF0033 is a potent and selective small molecule inhibitor of HPK1. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, its impact on T cell exhaustion, and the experimental protocols used to characterize its activity.

Introduction to T Cell Exhaustion and HPK1

T cell exhaustion is a state of T cell dysfunction that arises during chronic infections and cancer. It is characterized by the upregulation of inhibitory receptors such as PD-1, TIM-3, and LAG-3, reduced production of effector cytokines like IFN-γ and TNF-α, and diminished proliferative capacity. This exhausted state allows tumors to evade the immune system.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator of T cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, leading to the dampening of T cell activation and function. Elevated HPK1 expression has been correlated with increased T cell exhaustion and poorer patient survival in several cancer types. Therefore, inhibiting HPK1 presents a compelling strategy to restore T cell function and enhance anti-tumor immunity.

This compound: A Potent and Selective HPK1 Inhibitor

This compound is an orally active small molecule inhibitor of HPK1. It exhibits high potency and selectivity, targeting the kinase activity of HPK1.

Biochemical and Cellular Activity of this compound

| Parameter | Value | Reference |

| Target | Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) | [1] |

| IC50 | <10 nM (based on MBP protein phosphorylation inhibition) | [1] |

| Key Biomarker Modulation | Decreased phosphorylation of SLP76 (Serine 376) | [1] |

Impact of this compound on T Cell Exhaustion

This compound has been shown to reverse key hallmarks of T cell exhaustion and promote a more robust anti-tumor immune response.

Reversal of T Cell Exhaustion Phenotype

In preclinical models, treatment with this compound leads to a significant reduction in the expression of exhaustion markers on CD8+ T cells.

| T Cell Population | Effect of this compound | Reference |

| PD-1+ CD8+ T cells | Decreased infiltration in tumors | [1] |

| TIM-3+ CD8+ T cells | Decreased infiltration in tumors | [1] |

| LAG-3+ CD8+ T cells | Decreased infiltration in tumors |

Enhancement of T Cell Effector Function

This compound treatment enhances the effector functions of T cells, leading to increased proliferation and cytokine production.

| Functional Readout | Effect of this compound | Reference |

| CD4+ T cell proliferation | Significantly increased | |

| CD8+ T cell proliferation | Significantly increased | |

| IFN-γ secretion | Increased | |

| CD107a+ CD8+ T cells | Increased intratumoral infiltration |

HPK1 Signaling Pathway and Mechanism of this compound Action

HPK1 acts as a negative regulator downstream of the T cell receptor (TCR). This compound inhibits the kinase activity of HPK1, thereby preventing the downstream signaling events that lead to T cell suppression.

References

Methodological & Application

Application Notes and Protocols for ZYF0033 In Vivo Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZYF0033 is an orally active and potent small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling and is primarily expressed in hematopoietic cells. By inhibiting HPK1, this compound enhances anti-tumor immune responses. The mechanism of action involves the reduction of SLP76 phosphorylation at serine 376, a key biomarker of HPK1 activation, which in turn promotes the proliferation of CD4+ and CD8+ T cells and increases IFN-γ secretion.[1][2] Preclinical studies have demonstrated that this compound inhibits tumor growth in the 4T-1 syngeneic mouse model and leads to an increased intratumoral infiltration of dendritic cells (DCs), natural killer (NK) cells, and CD107a+CD8+ T cells.[1] Conversely, it decreases the infiltration of regulatory T cells and exhausted T cells expressing PD-1, TIM-3, and LAG-3.

Mechanism of Action of HPK1 Inhibition

HPK1 acts as an intracellular immune checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 becomes activated and phosphorylates downstream adaptor proteins, most notably SLP-76 at Serine 376. This phosphorylation event recruits 14-3-3 proteins, leading to the dissociation of SLP-76 from the TCR signalosome and its subsequent degradation. This cascade ultimately dampens T-cell activation, proliferation, and cytokine production. This compound blocks this negative regulatory pathway, thereby enhancing T-cell-mediated anti-tumor immunity.

Experimental Protocols

Animal Model and Tumor Implantation (4T-1 Syngeneic Model)

The 4T-1 syngeneic mouse model is a well-established model for metastatic breast cancer and is suitable for evaluating immunotherapies due to its aggressive growth and ability to metastasize.

Materials:

-

Female BALB/c mice, 6-8 weeks old

-

4T-1 murine breast cancer cell line

-

Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Syringes (1 mL) and needles (27G)

-

Hemocytometer or automated cell counter

Protocol:

-

Culture 4T-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells at approximately 80% confluency using Trypsin-EDTA.

-

Wash the cells twice with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each female BALB/c mouse.

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

Treatment Protocol

This compound is an orally active compound. The maximum tolerated dose of this compound exceeds 50 mg/kg daily.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

Protocol:

-

Prepare the this compound formulation in the chosen vehicle at the desired concentration. For example, for a 50 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the concentration would be 10 mg/mL.

-

Administer this compound or vehicle control to the respective groups via oral gavage once daily.

-

Continue treatment for the duration of the study (e.g., 14-21 days), or until humane endpoints are reached.

-

Monitor animal health and body weight daily.

-

Measure tumor volume every 2-3 days.

Endpoint Analysis

At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested for ex vivo analysis of immune cell populations.

Materials:

-

RPMI-1640 medium

-

Collagenase D and DNase I

-

ACK lysis buffer

-

Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -CD45, -NK1.1, -CD11c, -PD-1, -TIM-3, -LAG-3, -CD107a, -IFN-γ)

-

Flow cytometer

Protocol:

-

Euthanize mice and aseptically harvest tumors, spleens, and tumor-draining lymph nodes.

-

Process tissues into single-cell suspensions. For tumors, this typically involves mechanical dissociation followed by enzymatic digestion with Collagenase D and DNase I.

-

Lyse red blood cells using ACK lysis buffer.

-

Stain cell suspensions with fluorescently-conjugated antibodies for flow cytometric analysis.

-

Acquire data on a flow cytometer and analyze the immune cell populations.

Data Presentation

Table 1: In Vivo Efficacy of this compound in 4T-1 Syngeneic Mouse Model

| Parameter | Vehicle Control | This compound |

| Tumor Growth Inhibition (%) | - | Significant Inhibition |

| Maximum Tolerated Dose (mg/kg) | - | >50 (daily, p.o.) |

Table 2: Expected Changes in Intratumoral Immune Cell Populations with this compound Treatment

| Immune Cell Population | Expected Change | Reference |

| Dendritic Cells (DCs) | Increased Infiltration | |

| Natural Killer (NK) Cells | Increased Infiltration | |

| CD107a+ CD8+ T Cells | Increased Infiltration | |

| Regulatory T Cells (Tregs) | Decreased Infiltration | |

| PD-1+ CD8+ T Cells | Decreased Infiltration | |

| TIM-3+ CD8+ T Cells | Decreased Infiltration | |

| LAG-3+ CD8+ T Cells | Decreased Infiltration | |

| CD4+ T Cell Proliferation | Increased | |

| CD8+ T Cell Proliferation | Increased | |

| IFN-γ Secretion | Increased |

Note: The information provided in this document is for research purposes only. Specific experimental details such as dosing, vehicle formulation, and administration schedule should be optimized for each study.

References

Application Notes and Protocols for ZYF0033, a Potent HPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ZYF0033, a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cell-based assays. This compound effectively targets HPK1, a key negative regulator of T-cell activation, to enhance anti-tumor immune responses.

Mechanism of Action

This compound is an orally active inhibitor of HPK1 (also known as MAP4K1) with an IC50 of less than 10 nM.[1][2] HPK1 is a serine/threonine kinase that plays a crucial role in the T-cell receptor (TCR) signaling pathway.[3][4] Upon TCR engagement, HPK1 becomes activated and phosphorylates downstream substrates, including the adapter protein SLP-76 at serine 376.[1] This phosphorylation event leads to the attenuation of T-cell activation. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby promoting T-cell proliferation, enhancing the secretion of effector cytokines such as IFN-γ, and augmenting anti-tumor immunity.

This compound Signaling Pathway

Caption: this compound inhibits HPK1, preventing SLP-76 phosphorylation and promoting T-cell activation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity.

| Parameter | Value | Assay | Reference |

| HPK1 IC50 | < 10 nM | In vitro kinase assay (MBP phosphorylation) | |

| SLP-76 Phosphorylation | Reduction at 100 nM | Western Blot in Jurkat T-cells | |

| T-Cell Proliferation | Increased | CD4+ and CD8+ T-cells | |

| IFN-γ Secretion | Increased | Bone-marrow-derived DCs and T-cells |

Experimental Protocols

Detailed methodologies for key experiments to assess the activity of this compound are provided below.

In Vitro HPK1 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant HPK1 using a luminescent ADP-detection assay format.

Experimental Workflow:

Caption: Workflow for the in vitro HPK1 kinase assay using ADP-Glo™.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) or SLP-76 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

384-well or 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate (MBP or SLP-76).

-

In a 384-well plate, add 1 µL of diluted this compound or DMSO (for positive and negative controls).

-

Add 2 µL of diluted HPK1 enzyme to all wells except the "no enzyme" control.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Add 2 µL of the master mix to all wells to initiate the kinase reaction.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

SLP-76 Phosphorylation Assay in T-Cells

This protocol describes the detection of SLP-76 phosphorylation at Serine 376 in response to T-cell stimulation and treatment with this compound, using Western Blot.

Experimental Workflow:

Caption: Workflow for Western Blot analysis of SLP-76 phosphorylation.

Materials:

-

Jurkat T-cells or primary human T-cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Anti-CD3/CD28 antibodies (e.g., Dynabeads)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody: anti-phospho-SLP-76 (Ser376)

-

Primary antibody: anti-total SLP-76 or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Culture Jurkat T-cells or primary T-cells to the desired density.

-

Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.

-

Pellet the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-SLP-76 (S376) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total SLP-76 or a housekeeping protein to normalize for protein loading.

T-Cell Proliferation Assay

This protocol measures the effect of this compound on T-cell proliferation using a dye dilution assay and flow cytometry.

Experimental Workflow:

References

Application Notes and Protocols: ZYF0033 Flow Cytometry Analysis of T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZYF0033 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T cell activation. By inhibiting HPK1, this compound has been shown to enhance T cell-mediated anti-tumor immunity. These application notes provide a comprehensive guide to analyzing the effect of this compound on T cell activation using flow cytometry, a powerful technique for single-cell analysis of protein expression.

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a crucial negative regulator of T cell receptor (TCR) signaling. Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the T cell activation signal. The inhibition of HPK1 by this compound is expected to result in a more robust and sustained T cell activation, characterized by increased expression of activation markers and enhanced production of effector cytokines.

Flow cytometry is an essential tool for quantifying the effects of this compound on T cell activation.[1] This method allows for the precise measurement of various cell surface and intracellular markers of activation on different T cell subsets.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound. The data is representative of the effects of potent HPK1 inhibitors on T cell activation.

Table 1: Effect of this compound on T Cell Activation Marker Expression

| Treatment | T Cell Subset | Marker | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |

| Vehicle Control | CD4+ | CD25 | 15.2 ± 2.1 | 510 ± 45 |

| This compound (1 µM) | CD4+ | CD25 | 45.8 ± 4.5 | 1530 ± 120 |

| Vehicle Control | CD4+ | CD69 | 8.5 ± 1.5 | 320 ± 30 |

| This compound (1 µM) | CD4+ | CD69 | 35.2 ± 3.8 | 980 ± 85 |

| Vehicle Control | CD8+ | CD25 | 12.1 ± 1.9 | 480 ± 40 |

| This compound (1 µM) | CD8+ | CD25 | 40.5 ± 4.2 | 1450 ± 110 |

| Vehicle Control | CD8+ | CD69 | 6.8 ± 1.2 | 290 ± 25 |

| This compound (1 µM) | CD8+ | CD69 | 30.1 ± 3.5 | 910 ± 75 |

Table 2: Effect of this compound on T Cell Cytokine Production

| Treatment | T Cell Subset | Cytokine | % Positive Cells (Mean ± SD) |

| Vehicle Control | CD4+ | IFN-γ | 5.3 ± 0.8 |

| This compound (1 µM) | CD4+ | IFN-γ | 18.7 ± 2.5 |

| Vehicle Control | CD4+ | IL-2 | 3.1 ± 0.5 |

| This compound (1 µM) | CD4+ | IL-2 | 12.4 ± 1.8 |

| Vehicle Control | CD8+ | IFN-γ | 8.9 ± 1.2 |

| This compound (1 µM) | CD8+ | IFN-γ | 25.1 ± 3.1 |

| Vehicle Control | CD8+ | IL-2 | 2.5 ± 0.4 |

| This compound (1 µM) | CD8+ | IL-2 | 10.8 ± 1.5 |

Signaling Pathway

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of T Cell Activation Markers

This protocol details the steps for analyzing the expression of T cell activation markers (CD25 and CD69) on CD4+ and CD8+ T cells following treatment with this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Anti-CD3/CD28 Dynabeads or plate-bound antibodies

-

Fluorescently conjugated antibodies:

-

Anti-Human CD3 (e.g., PerCP-Cy5.5)

-

Anti-Human CD4 (e.g., APC)

-

Anti-Human CD8 (e.g., PE-Cy7)

-

Anti-Human CD25 (e.g., PE)

-

Anti-Human CD69 (e.g., FITC)

-

-

Viability Dye (e.g., Fixable Viability Dye eFluor 780)

-

FACS Buffer (PBS with 2% FBS)

-

96-well U-bottom plate

-

Flow Cytometer

Procedure:

-

Cell Preparation: Thaw and wash cryopreserved human PBMCs. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Cell Plating: Seed 1 x 10^5 cells per well in a 96-well U-bottom plate.

-

Compound Treatment: Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

-

T Cell Stimulation: Add anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio or culture in wells pre-coated with anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Staining: a. Harvest cells and wash with FACS buffer. b. Stain with a viability dye according to the manufacturer's instructions. c. Wash cells with FACS buffer. d. Add the antibody cocktail (anti-CD3, -CD4, -CD8, -CD25, -CD69) and incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with FACS buffer. f. Resuspend cells in 200 µL of FACS buffer.

-

Flow Cytometry Acquisition: Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).

-

Data Analysis: a. Gate on single, live lymphocytes. b. From the lymphocyte gate, identify CD3+ T cells. c. Within the CD3+ population, gate on CD4+ and CD8+ T cell subsets. d. Analyze the expression of CD25 and CD69 on both CD4+ and CD8+ T cells.

Protocol 2: Intracellular Staining for Cytokine Production

This protocol describes the detection of intracellular IFN-γ and IL-2 in T cells treated with this compound.

Materials (in addition to Protocol 1):

-

Brefeldin A and Monensin (Protein Transport Inhibitors)

-

Intracellular Staining Buffer Kit (Fixation/Permeabilization solution)

-

Fluorescently conjugated antibodies:

-

Anti-Human IFN-γ (e.g., APC-Cy7)

-

Anti-Human IL-2 (e.g., BV421)

-

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

Incubation: Incubate the plate for an initial 4-6 hours at 37°C in a 5% CO2 incubator.

-

Protein Transport Inhibition: Add Brefeldin A and Monensin to each well and incubate for an additional 12-16 hours.

-

Cell Staining (Surface Markers): Follow steps 6a-6e from Protocol 1 for surface marker staining.

-

Fixation and Permeabilization: a. After surface staining, wash the cells and then fix and permeabilize them using an intracellular staining buffer kit according to the manufacturer's instructions.

-

Intracellular Staining: a. Add the intracellular antibody cocktail (anti-IFN-γ, anti-IL-2) to the permeabilized cells. b. Incubate for 30 minutes at 4°C in the dark. c. Wash cells twice with permeabilization buffer. d. Resuspend cells in FACS buffer.

-

Flow Cytometry Acquisition and Analysis: Follow steps 7 and 8 from Protocol 1 to acquire and analyze the data for intracellular cytokine expression in CD4+ and CD8+ T cells.

Experimental Workflow and Analysis Logic

References

Application Notes and Protocols: ZYF0033 Western Blot for pSLP76

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) is a critical scaffold protein in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, a cascade of phosphorylation events occurs, leading to T-cell activation, proliferation, and effector functions. A key negative regulatory mechanism in this pathway involves the phosphorylation of SLP-76 at Serine 376 (S376) by the Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the TCR signalosome, ultimately attenuating the immune response.

ZYF0033 is identified as a potent inhibitor of HPK1. By inhibiting HPK1, this compound is expected to decrease the phosphorylation of SLP-76 at S376. This application note provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound by quantifying its effect on pSLP76 (S376) levels in a cellular context.

Signaling Pathway

The following diagram illustrates the simplified T-cell receptor (TCR) signaling pathway leading to the phosphorylation of SLP-76 and the inhibitory role of HPK1, which is targeted by this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on pSLP76 (S376) levels. Densitometry is used to quantify band intensities, which are then normalized to a loading control (e.g., β-Actin) and total SLP-76.

| Treatment Concentration (nM) | pSLP76 (S376) Intensity (Arbitrary Units) | Total SLP-76 Intensity (Arbitrary Units) | β-Actin Intensity (Arbitrary Units) | Normalized pSLP76 / Total SLP-76 | % Inhibition of pSLP76 |

| Vehicle (0 nM) | 1.00 | 1.05 | 1.02 | 0.95 | 0% |

| 1 | 0.82 | 1.03 | 1.01 | 0.80 | 16% |

| 10 | 0.55 | 1.06 | 1.03 | 0.52 | 45% |

| 100 | 0.23 | 1.04 | 1.02 | 0.22 | 77% |

| 1000 | 0.08 | 1.05 | 1.01 | 0.08 | 92% |

Experimental Protocols

Western Blot Protocol for Phospho-SLP-76 (Ser376)

This protocol provides a method for the semi-quantitative analysis of SLP-76 phosphorylation in cell lysates.

1. Cell Culture and Treatment:

-

Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pre-incubate cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies (e.g., Dynabeads) for 30 minutes to induce TCR signaling and HPK1 activation.

2. Cell Lysis:

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or

Application Notes and Protocols for ZYF0033 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency of ZYF0033, an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The following information includes the necessary reagents, experimental setup, and data analysis to assess the inhibitory activity of this compound on HPK1.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling. This regulation makes it a compelling target for cancer immunotherapy. This compound is an orally active inhibitor of HPK1 with an IC50 value of less than 10 nM.[1] By inhibiting HPK1, this compound promotes anti-cancer immune responses and reduces the phosphorylation of downstream targets like SLP76 at serine 376.[1] This protocol describes an in vitro kinase assay to quantify the inhibitory effect of this compound on HPK1 activity. The assay is based on a luminescent ADP-detection format, a robust and sensitive method for measuring kinase activity.

Signaling Pathway of HPK1

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, including SLP-76. This phosphorylation event leads to the attenuation of T-cell activation. Small molecule inhibitors of HPK1, such as this compound, are designed to block this negative regulatory pathway, thereby enhancing T-cell responses against cancer cells.

Experimental Protocol: In Vitro Kinase Assay for this compound

This protocol is designed for a 96-well plate format and utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a quantitative measure of kinase activity.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Recombinant HPK1 Enzyme | (Example) Promega | VXXXX |

| Myelin Basic Protein (MBP) | (Example) Sigma | MXXXX |

| ATP | (Example) Promega | VYYYY |

| ADP-Glo™ Kinase Assay | Promega | V9101 |

| This compound | MedchemExpress | HY-136371 |

| 96-well White Assay Plates | (Example) Corning | CXXXX |

| DMSO | (Example) Sigma | DXXXX |

| DTT | (Example) Sigma | DYYYY |

| Kinase Assay Buffer (5X) | (Example) Promega | VZZZZ |

Reagent Preparation

-

1X Kinase Assay Buffer : Prepare 1X kinase assay buffer by diluting the 5X stock with sterile water. Add DTT to a final concentration of 1 mM.

-

HPK1 Enzyme Solution : Thaw the recombinant HPK1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2-5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.

-

Substrate/ATP Mix : Prepare a mix containing the substrate (e.g., Myelin Basic Protein, MBP) and ATP in 1X Kinase Assay Buffer. The final concentration of ATP should be at or near the Km for HPK1.

-

This compound Dilution Series : Prepare a serial dilution of this compound in 1X Kinase Assay Buffer containing a fixed percentage of DMSO (e.g., 1%).

Assay Procedure

The following workflow outlines the steps for the in vitro kinase assay.

Detailed Steps:

-

Inhibitor/Control Addition : To the wells of a 96-well plate, add 5 µL of the this compound dilution series. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of 1X Kinase Assay Buffer containing the same concentration of DMSO.

-

Enzyme Addition : Add 10 µL of the diluted HPK1 enzyme to all wells except the negative control wells. To the negative control wells, add 10 µL of 1X Kinase Assay Buffer.

-

Reaction Initiation : Add 10 µL of the Substrate/ATP Mix to all wells to initiate the kinase reaction. The total reaction volume is 25 µL.

-

Kinase Reaction Incubation : Mix the plate and incubate at 30°C for 45 minutes.[2]

-

Reaction Termination : Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2]

-